Sodium;2-ethoxy-2-oxoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

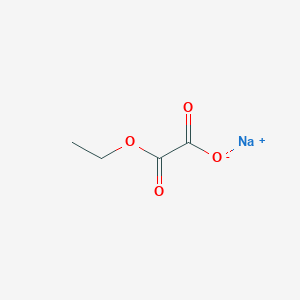

Sodium;2-ethoxy-2-oxoacetate is an organic compound that belongs to the class of oxoacetates It is a sodium salt derivative of 2-ethoxy-2-oxoacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium;2-ethoxy-2-oxoacetate can be synthesized through the palladium-catalyzed decarboxylative coupling of potassium oxalate monoester with aryl and alkenyl halides . The reaction typically involves the use of palladium trifluoroacetate as the catalyst and bidentate phosphine ligands such as dppp. The optimal reaction conditions include a temperature of around 100-150°C and a reaction time of several hours .

Industrial Production Methods: On an industrial scale, the synthesis of this compound can be achieved through a similar decarboxylative coupling process. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The avoidance of toxic carbon monoxide gas and high-pressure conditions makes this method more practical and safer for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium;2-ethoxy-2-oxoacetate undergoes various types of chemical reactions, including:

Decarboxylative Coupling: This reaction involves the removal of a carboxyl group and the formation of a new carbon-carbon bond.

Alkoxycarbonylation: This reaction involves the addition of an alkoxy group and a carbonyl group to a substrate, typically catalyzed by N-heterocyclic carbene (NHC) and photoredox catalysts.

Common Reagents and Conditions:

Palladium Trifluoroacetate: Used as a catalyst in decarboxylative coupling reactions.

N-heterocyclic Carbene (NHC): Used in alkoxycarbonylation reactions.

Bidentate Phosphine Ligands (dppp): Enhance the efficiency of palladium-catalyzed reactions.

Major Products Formed:

Aryl and Alkenyl Esters: Formed through decarboxylative coupling reactions.

β-Arylketoesters: Formed through alkoxycarbonylation reactions.

Scientific Research Applications

Sodium;2-ethoxy-2-oxoacetate has several scientific research applications, including:

Organic Synthesis: Used as a reagent in the synthesis of various esters and ketoesters.

Material Science: Employed in the preparation of adsorbents for rare earth metal ions.

Mechanism of Action

The mechanism of action of sodium;2-ethoxy-2-oxoacetate involves its role as a nucleophile in various coupling reactions. In decarboxylative coupling, the compound undergoes decarboxylation to form a reactive intermediate that couples with aryl or alkenyl halides to form the desired product . In alkoxycarbonylation, the compound participates in a radical-addition/coupling/elimination cascade reaction, facilitated by NHC and photoredox catalysts .

Comparison with Similar Compounds

Potassium 2-ethoxy-2-oxoacetate: Similar in structure and reactivity, used in similar decarboxylative coupling reactions.

2-methoxy-2-oxoacetate: Used to produce methyl esters and trans-acrylate derivatives.

Uniqueness: Sodium;2-ethoxy-2-oxoacetate is unique due to its sodium salt form, which enhances its solubility and reactivity in various organic reactions. Its ability to participate in both decarboxylative coupling and alkoxycarbonylation reactions makes it a versatile reagent in organic synthesis .

Properties

IUPAC Name |

sodium;2-ethoxy-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O4.Na/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOCSSDIMIJJRJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(4R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-ethylsulfanyloxan-2-yl]methyl acetate](/img/structure/B8256405.png)

![2-[(4R)-2-ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]isoindole-1,3-dione](/img/structure/B8256411.png)

![[(4R)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B8256419.png)

![[(3R,4R)-5-acetamido-3,4-diacetyloxy-6-chlorooxan-2-yl]methyl acetate](/img/structure/B8256438.png)

![[(3S)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B8256445.png)

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid;sulfane](/img/structure/B8256465.png)

![(3-Fluoro-2-pyrimidin-2-ylphenyl)-[2-[[5-(trifluoromethyl)pyrazin-2-yl]amino]-7-azabicyclo[2.2.1]heptan-7-yl]methanone](/img/structure/B8256495.png)